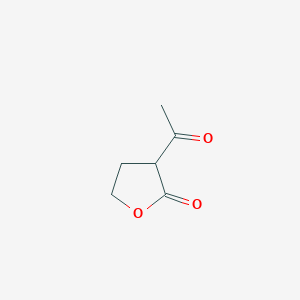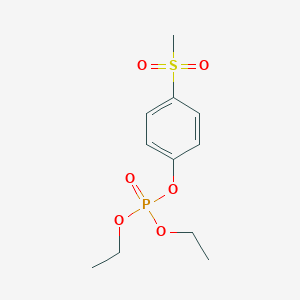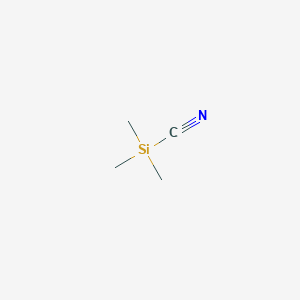
Benzeneethanamine, N-(phenylmethylene)-
Vue d'ensemble
Description
Benzeneethanamine, N-(phenylmethylene)- is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities or related chemical functionalities. For instance, derivatives of phenethylamine , organometallic π-complexes involving phenyl groups , and benzene-diamine liquid crystals are all related to the benzeneethanamine structure. These compounds are of interest due to their potential therapeutic effects, metalation properties, and liquid crystalline behaviors, respectively.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the asymmetric synthesis was used to prepare enantiomers of a phenethylamine derivative, which is a structural relative of benzene
Applications De Recherche Scientifique
Analytical Detection Methods : A study by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, an N-benzyl phenethylamines derivative, in severe intoxication cases. This demonstrates the application in toxicology and forensic science for the identification of complex organic compounds in biological samples (Poklis et al., 2014).
Kinetic Studies in Chemical Reactions : Rasdi, Phan, and Harvey (2013) utilized benzeneethanamine derivatives in a study to determine reaction order and rate constants of an imine synthesis reaction. This application in chemical engineering emphasizes the role of these compounds in understanding reaction mechanisms and enhancing process efficiency (Rasdi, Phan, & Harvey, 2013).
Medical Intermediate Synthesis : Zhimin (2003) reported on the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in the treatment of psychotic and schizophrenic psychosis. This highlights its significance in pharmaceutical manufacturing and drug development (Z. Zhimin, 2003).
Organometallic Chemistry : A study by Rausch and Ciappenelli (1967) explored the metalation of benzene and ferrocene using benzeneethanamine derivatives, illustrating their role in the synthesis of organometallic complexes. This is crucial for the development of novel materials and catalysts in industrial chemistry (Rausch & Ciappenelli, 1967).
Liquid Crystalline Polymer Research : Tang and Chang (1994) synthesized poly(azomethine-urethane)s using benzeneethanamine derivatives, exploring their thermotropic liquid crystalline properties. This has implications in the development of advanced materials with specific optical and thermal properties (Tang & Chang, 1994).
Ambient Air Pollution Analysis : Baimatova et al. (2016) discussed the quantification of BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) in ambient air using methods involving benzeneethanamine derivatives. This research is vital for environmental monitoring and assessing air quality (Baimatova et al., 2016).
Propriétés
IUPAC Name |
1-phenyl-N-(2-phenylethyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAKFDIGIHHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341871 | |
| Record name | N-Benzylidenephenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneethanamine, N-(phenylmethylene)- | |
CAS RN |
3240-95-7 | |
| Record name | N-Benzylidenephenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylidenephenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



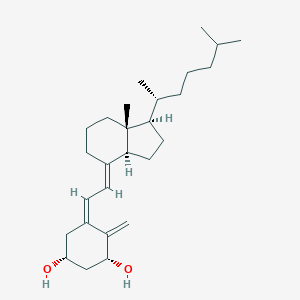
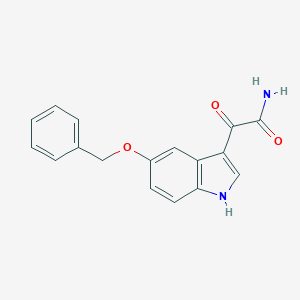
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
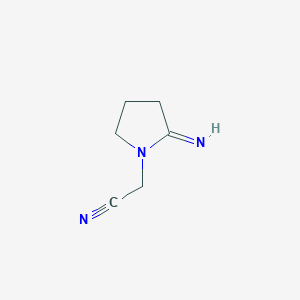
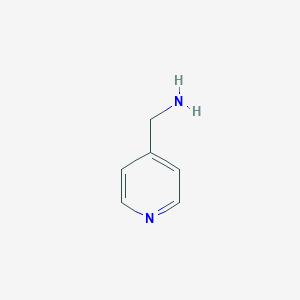
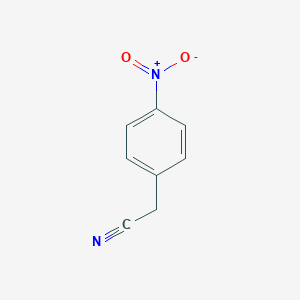
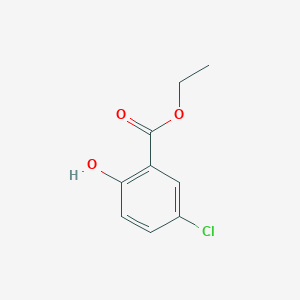
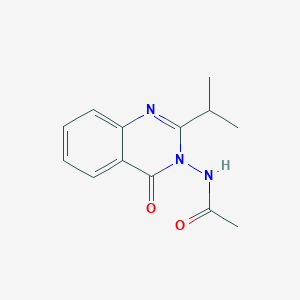
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)
